molecular formula C16H18Cl2N2O B12671457 1H-Imidazole, 1-(2-(2,4-dichlorophenyl)-((3-methyl-2-butenyl)oxy)ethyl)- CAS No. 159650-16-5

1H-Imidazole, 1-(2-(2,4-dichlorophenyl)-((3-methyl-2-butenyl)oxy)ethyl)-

Cat. No.: B12671457
CAS No.: 159650-16-5
M. Wt: 325.2 g/mol
InChI Key: MUKDARXQHNSTDG-UHFFFAOYSA-N
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Description

1H-Imidazole, 1-(2-(2,4-dichlorophenyl)-((3-methyl-2-butenyl)oxy)ethyl)- is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is known for its antifungal properties and is used in various applications, including agriculture and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole, 1-(2-(2,4-dichlorophenyl)-((3-methyl-2-butenyl)oxy)ethyl)- typically involves the nucleophilic substitution of tertiary alcohols with azide anion in the presence of boron trifluoride-diethyl etherate . The reaction conditions are carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for mass production. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole, 1-(2-(2,4-dichlorophenyl)-((3-methyl-2-butenyl)oxy)ethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may yield simpler imidazole compounds .

Scientific Research Applications

1H-Imidazole, 1-(2-(2,4-dichlorophenyl)-((3-methyl-2-butenyl)oxy)ethyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Imidazole, 1-(2-(2,4-dichlorophenyl)-((3-methyl-2-butenyl)oxy)ethyl)- involves the inhibition of fungal cytochrome P-450 sterol C-14 α-demethylation. This enzyme is crucial for the synthesis of ergosterol, a key component of fungal cell membranes. By inhibiting this enzyme, the compound disrupts the integrity of the fungal cell membrane, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    Imazalil: Another imidazole derivative with similar antifungal properties.

    Econazole: Used in the treatment of fungal infections.

    Clotrimazole: A widely used antifungal agent

Uniqueness

1H-Imidazole, 1-(2-(2,4-dichlorophenyl)-((3-methyl-2-butenyl)oxy)ethyl)- is unique due to its specific molecular structure, which provides it with distinct antifungal properties. Its ability to inhibit cytochrome P-450 sterol C-14 α-demethylation makes it particularly effective against a broad spectrum of fungal species .

Properties

CAS No.

159650-16-5

Molecular Formula

C16H18Cl2N2O

Molecular Weight

325.2 g/mol

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-(3-methylbut-2-enoxy)ethyl]imidazole

InChI

InChI=1S/C16H18Cl2N2O/c1-12(2)5-8-21-16(10-20-7-6-19-11-20)14-4-3-13(17)9-15(14)18/h3-7,9,11,16H,8,10H2,1-2H3

InChI Key

MUKDARXQHNSTDG-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl)C

Origin of Product

United States

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